JTE-151

RORγt inverse agonist dual FRET assay potency comparison

JTE-151 ((4S)-6-[(2-chloro-4-methylphenyl)amino]-4-{4-cyclopropyl-5-[cis-3-(2,2-dimethylpropyl)cyclobutyl]isoxazol-3-yl}-6-oxohexanoic acid) is an orally available small-molecule retinoid-related orphan receptor gamma (RORγ) antagonist and inverse agonist developed by Japan Tobacco. It functions as a ligand-dependent transcription factor inhibitor that potently suppresses RORγ transcriptional activity across human, mouse, and rat species.

Molecular Formula C26H30ClN3O5
Molecular Weight 499.992
Cat. No. B1192980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTE-151
SynonymsJTE-151;  JTE 151;  JTE151
Molecular FormulaC26H30ClN3O5
Molecular Weight499.992
Structural Identifiers
SMILESO=C(O)CC[C@H](C1=NOC(C2=NOC(CC(C)C)=C2)=C1C3CC3)CC(NC4=CC=C(C)C=C4Cl)=O
InChIInChI=1S/C26H30ClN3O5/c1-14(2)10-18-13-21(29-34-18)26-24(16-5-6-16)25(30-35-26)17(7-9-23(32)33)12-22(31)28-20-8-4-15(3)11-19(20)27/h4,8,11,13-14,16-17H,5-7,9-10,12H2,1-3H3,(H,28,31)(H,32,33)/t17-/m0/s1
InChIKeyPNYLCKXRNBEDMB-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JTE-151: A Clinical-Stage Oral RORγ Inverse Agonist with Demonstrated Selectivity and In Vivo Efficacy for Autoimmune Research


JTE-151 ((4S)-6-[(2-chloro-4-methylphenyl)amino]-4-{4-cyclopropyl-5-[cis-3-(2,2-dimethylpropyl)cyclobutyl]isoxazol-3-yl}-6-oxohexanoic acid) is an orally available small-molecule retinoid-related orphan receptor gamma (RORγ) antagonist and inverse agonist developed by Japan Tobacco [1]. It functions as a ligand-dependent transcription factor inhibitor that potently suppresses RORγ transcriptional activity across human, mouse, and rat species [2]. The compound was advanced to human Phase I clinical trials following extensive structure-activity relationship (SAR) optimization that prioritized drug-likeness indices to overcome common obstacles encountered by previous RORγ clinical candidates [3].

Why RORγ Inhibitors Cannot Be Casually Substituted: JTE-151 Differentiation Context


Multiple RORγ inhibitors have entered clinical development over the past decade, yet none have reached the market due to common class-wide obstacles including insufficient nuclear receptor selectivity, poor physicochemical properties, and inadequate metabolic stability [1]. Compounds such as VTP-43742 demonstrated clinical efficacy but encountered safety signals (reversible liver enzyme elevations) that underscore the non-interchangeable nature of structurally distinct RORγ inverse agonists [2]. JTE-151 was specifically engineered through SAR optimization emphasizing ligand efficiency and fraction of sp³ carbon atoms (Fsp³) to mitigate these known liabilities [3]. The following quantitative evidence demonstrates that procurement and experimental design decisions must be compound-specific rather than class-based.

JTE-151 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


JTE-151 Dual-FRET Assay Potency vs. Clinical-Stage RORγt Inhibitor Comparators

JTE-151 demonstrates an IC50 value of 24 nM in the RORγt dual-FRET assay . Comparative analysis with other clinical-stage RORγt inhibitors reveals that JTE-151 occupies the mid-potency range relative to compounds such as JNJ-61803534 and GSK805. This positioning, when combined with its optimized selectivity profile, suggests a deliberate balance of target engagement versus off-target risk rather than maximal potency alone [1].

RORγt inverse agonist dual FRET assay potency comparison Th17 differentiation

JTE-151 Collagen-Induced Arthritis Efficacy: Prophylactic vs. Therapeutic Dosing Comparison

In the collagen-induced arthritis (CIA) rat model, JTE-151 administered at 10 mg/kg orally demonstrated significant amelioration of hindpaw swelling and bone destruction under both prophylactic and therapeutic dosing regimens [1]. Notably, co-administration of JTE-151 with anti-TNFα antibody produced a stronger combined effect on arthritis symptoms compared to either agent administered individually in CIA mice, indicating non-redundant therapeutic synergy [2].

rheumatoid arthritis collagen-induced arthritis in vivo efficacy Th17 inhibition

JTE-151 T Cell Differentiation Selectivity: Th17 Suppression Without Broader CD4+ T Cell Subset Disruption

JTE-151 selectively suppressed the differentiation of mouse naïve CD4+ T cells into Th17 cells without affecting their differentiation into other CD4+ T cell subsets (Th1, Th2, Treg) in vitro [1]. In activated human helper T cells, JTE-151 inhibited IL-17 production while sparing IFN-γ and IL-4 secretion, confirming functional selectivity for the Th17 lineage [2]. This contrasts with broader immunosuppressive agents that non-selectively dampen multiple T cell responses.

Th17 differentiation CD4+ T cell subsets selectivity IL-17 inhibition

JTE-151 Phase I Clinical Safety and PK Differentiation: No Serious Adverse Events Reported

In human Phase I clinical trials, JTE-151 demonstrated a favorable safety profile with no serious adverse events (SAE) reported and good pharmacokinetic profiles observed [1]. This clinical safety outcome distinguishes JTE-151 from earlier RORγt clinical candidates such as VTP-43742, which showed efficacy but was associated with reversible liver enzyme elevations, and AZD0284, which exhibited insufficient clinical efficacy [2].

Phase I clinical trial safety profile pharmacokinetics first-in-human

JTE-151 Nuclear Receptor Family Selectivity: High Selectivity Demonstrated in Panel Screening

JTE-151 demonstrated high selectivity against other receptors in the nuclear receptor family [1]. The compound's development specifically addressed insufficient nuclear receptor selectivity identified as a key liability in earlier RORγ programs [2]. While precise fold-selectivity values across the entire nuclear receptor panel are not disclosed in publicly available abstracts, the SAR optimization strategy prioritized selectivity metrics as a core differentiation parameter [3].

nuclear receptor selectivity off-target profiling RORγ specificity

JTE-151 Evidence-Based Research and Industrial Application Scenarios


Rheumatoid Arthritis Preclinical Efficacy Studies Requiring Oral RORγ Inverse Agonist

JTE-151 is indicated for preclinical rheumatoid arthritis research where oral bioavailability and demonstrated in vivo efficacy are required. The compound has been validated in both collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) rat models, showing amelioration of hindpaw swelling and bone destruction under prophylactic and therapeutic dosing regimens [1]. The demonstrated additive/synergistic effect when co-administered with anti-TNFα antibody makes JTE-151 particularly suitable for combination therapy studies exploring non-redundant Th17 pathway modulation alongside existing DMARD approaches [2].

Th17 Cell Differentiation Studies Requiring Lineage-Specific RORγ Inhibition

JTE-151 is appropriate for in vitro studies requiring selective suppression of Th17 differentiation without disrupting Th1, Th2, or Treg lineage commitment. The compound inhibits IL-17 production from activated human helper T cells while sparing IFN-γ and IL-4 secretion, providing a lineage-specific tool for dissecting Th17-dependent mechanisms in autoimmune inflammation [1]. This selectivity profile supports experimental designs where broader T cell impairment would confound interpretation of Th17-specific contributions [2].

Translational Autoimmune Research with Human Safety Precedent

For translational research programs requiring a RORγ inverse agonist with human Phase I safety validation, JTE-151 offers documented absence of serious adverse events (SAE) and favorable pharmacokinetic profiles in first-in-human studies [1]. This human tolerability data distinguishes JTE-151 from earlier clinical candidates that encountered safety signals (e.g., VTP-43742 liver enzyme elevations) or insufficient efficacy (e.g., AZD0284, GSK2981278), providing institutional review support for experimental protocols bridging preclinical findings to clinical relevance [2].

Comparative RORγ Pharmacology Studies Examining Potency-Safety Relationships

JTE-151's moderate potency (IC50 = 24 nM in dual-FRET assay) relative to ultra-potent RORγt inhibitors (e.g., GSK805 pIC50 = 8.4) makes it a valuable comparator in studies examining the relationship between target engagement magnitude and therapeutic index [1]. Researchers investigating whether excessive RORγ suppression contributes to class-wide liabilities can use JTE-151 as a representative of the mid-potency, high-selectivity optimization strategy that prioritizes drug-likeness over maximal biochemical inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for JTE-151

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.